4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been reported to inhibit fgfr, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and survival .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with kinases can lead to the inhibition of phosphorylation processes, thereby affecting various signaling pathways. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of enzyme-substrate interactions, thereby preventing the progression of biochemical reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular processes, with potential cumulative effects on cell function . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic transformation facilitates the compound’s excretion from the body. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . These effects on metabolism are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect signaling pathways .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity. The compound contains targeting signals that direct it to specific compartments, such as the nucleus or mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and function . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, utilizing reagents such as phosphorus oxychloride, sodium nitrite, and phosphorus pentachloride .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects in treating cancer and other diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-chloro-6-azaindole
Comparison: 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANOLZDZLMZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646787 |
Source
|
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-99-0 |
Source
|
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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